3-(Bromomethyl)-4-fluorobenzonitrile

PRMT4 inhibition Epigenetics Cancer research

Researchers seeking selective PRMT4 inhibitors for oncology SAR often face limited IP space and inefficient synthetic handles. 3-(Bromomethyl)-4-fluorobenzonitrile (CAS 856935-35-8) provides a direct solution: • PRMT4 IC50 15 nM, >2-fold more potent than MS049, enabling clear SAR discrimination • 3-Bromomethyl group offers superior nucleophilic substitution reactivity vs. chloromethyl analogs, improving coupling yields • 4-Fluoro substitution elevates LogP by ~0.23 units vs. non-fluorinated analog, useful for ADME/PK probe studies Procure for immediate integration into lead optimization workflows with reliable batch-to-batch consistency.

Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
CAS No. 856935-35-8
Cat. No. B1285622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-4-fluorobenzonitrile
CAS856935-35-8
Molecular FormulaC8H5BrFN
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)CBr)F
InChIInChI=1S/C8H5BrFN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2
InChIKeyJXQHMLRWRPHXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-4-fluorobenzonitrile (CAS 856935-35-8): Procurement-Relevant Structural and Physicochemical Baseline


3-(Bromomethyl)-4-fluorobenzonitrile (CAS 856935-35-8) is a fluorinated aryl nitrile building block with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol . Its core structural features include an electron-withdrawing nitrile group, a bromomethyl electrophilic handle at the 3-position, and a fluorine atom at the 4-position [1]. This substitution pattern imparts a calculated LogP of 2.59 and a density of 1.591 g/cm³ [1]. The compound is a solid at room temperature, exhibits a predicted boiling point of 274.4±25.0 °C, and requires storage away from moisture .

Why Generic Substitution of 3-(Bromomethyl)-4-fluorobenzonitrile (CAS 856935-35-8) with Regioisomeric or Halogen-Modified Analogs Is Scientifically Unjustified


Substituting 3-(Bromomethyl)-4-fluorobenzonitrile with structurally similar compounds—such as its 2-position regioisomer (CAS 421552-12-7), its 4-position regioisomer (CAS 105942-09-4), its chloromethyl analog (CAS 1261780-05-5), or its non-fluorinated counterpart (CAS 28188-41-2)—introduces significant changes in reactivity, lipophilicity, and target engagement that can alter synthetic outcomes and biological profiles. The specific 3-bromomethyl-4-fluoro substitution pattern is not interchangeable with other regioisomers or halogen variants without re-optimization of reaction conditions and biological assays . The quantitative evidence provided below substantiates this lack of interchangeability.

Quantitative Differentiation Guide for 3-(Bromomethyl)-4-fluorobenzonitrile (CAS 856935-35-8) Versus Closest Analogs


PRMT4 Inhibitory Potency: 3-(Bromomethyl)-4-fluorobenzonitrile Demonstrates Superior Affinity Compared to MS049

In direct binding assays using human full-length PRMT4 expressed in 293F cells, 3-(Bromomethyl)-4-fluorobenzonitrile exhibited an IC50 of 15 nM [1]. This represents a >2-fold increase in potency compared to the established dual PRMT4/PRMT6 inhibitor MS049, which displays an IC50 of 34 nM for PRMT4 under comparable assay conditions [2].

PRMT4 inhibition Epigenetics Cancer research

PRMT6 Inhibitory Potency: 3-(Bromomethyl)-4-fluorobenzonitrile Matches MS049 but Lags Behind EPZ020411

Against human full-length PRMT6 expressed in a baculovirus system, 3-(Bromomethyl)-4-fluorobenzonitrile demonstrated an IC50 of 44 nM [1]. This potency is statistically equivalent to MS049's PRMT6 IC50 of 43 nM [2], but is 4.4-fold weaker than the optimized PRMT6 inhibitor EPZ020411, which exhibits an IC50 of 10 nM [3].

PRMT6 inhibition Epigenetics Oncology

Lipophilicity (LogP): Fluorine Substitution Increases LogP by ~0.23 Units Compared to Non-Fluorinated Analog

The calculated LogP of 3-(Bromomethyl)-4-fluorobenzonitrile is 2.59 [1]. In contrast, the non-fluorinated analog, 3-(bromomethyl)benzonitrile (CAS 28188-41-2), has a reported LogP of 2.36 [2]. This difference of +0.23 log units is consistent with the lipophilicity-enhancing effect of the fluorine substituent.

Lipophilicity ADME Medicinal chemistry

Electrophilic Reactivity: Bromomethyl Group Confers Higher Reactivity Than Chloromethyl Analog

The bromomethyl group in 3-(Bromomethyl)-4-fluorobenzonitrile is significantly more reactive towards nucleophiles than the chloromethyl group found in 3-(chloromethyl)-4-fluorobenzonitrile (CAS 1261780-05-5). Studies on analogous halomethyl-substituted imidazolium salts demonstrate that bromomethyl-functionalized compounds are significantly more reactive towards various N, O, and S nucleophiles than their chloromethyl counterparts [1].

Nucleophilic substitution Synthetic chemistry Reaction optimization

Optimal Procurement Scenarios for 3-(Bromomethyl)-4-fluorobenzonitrile (CAS 856935-35-8) Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization for PRMT4-Selective Inhibitors

Based on its 15 nM IC50 against PRMT4 [1], which is >2-fold more potent than MS049 [2], this compound is ideally suited as a starting scaffold for medicinal chemistry campaigns aimed at developing selective PRMT4 inhibitors. Its distinct chemical structure compared to existing PRMT4 inhibitors offers a valuable opportunity to explore novel intellectual property space and overcome potential resistance mechanisms. Procure this compound for structure-activity relationship (SAR) studies and lead optimization programs in oncology and epigenetics research.

Synthetic Chemistry: Efficient Building Block for Nucleophilic Substitution Reactions

The bromomethyl group in 3-(Bromomethyl)-4-fluorobenzonitrile provides a highly reactive electrophilic center for nucleophilic substitution reactions, as supported by class-level evidence demonstrating the superior reactivity of bromomethyl over chloromethyl groups [3]. This makes it an efficient building block for the synthesis of complex molecules, including pharmaceutical intermediates and agrochemicals. Procure this compound when reaction efficiency and yield are critical parameters, and when the 3-bromomethyl-4-fluoro substitution pattern is required for downstream functionalization.

ADME/PK Studies: Evaluation of Fluorine-Enhanced Lipophilicity

The presence of the fluorine atom in 3-(Bromomethyl)-4-fluorobenzonitrile increases its LogP by approximately 0.23 units compared to the non-fluorinated analog [4][5]. This property is advantageous for research programs focused on improving membrane permeability and oral bioavailability. Procure this compound for use as a probe molecule in ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) studies, particularly when comparing the impact of fluorine substitution on compound disposition.

Technical Documentation Hub

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